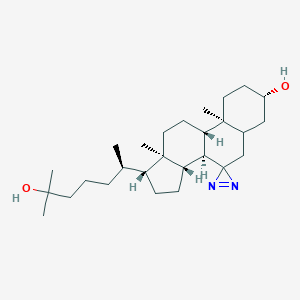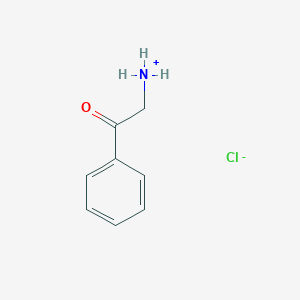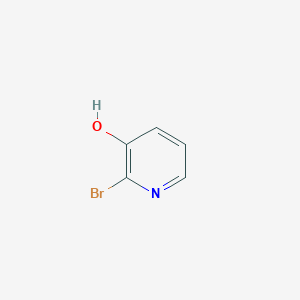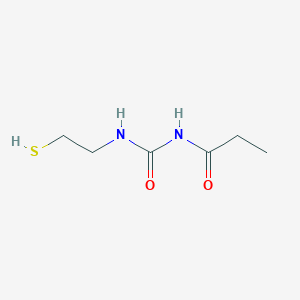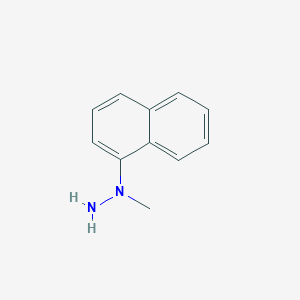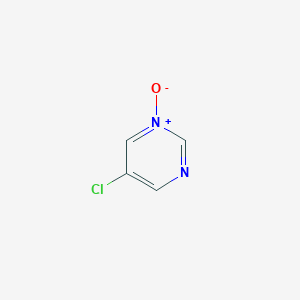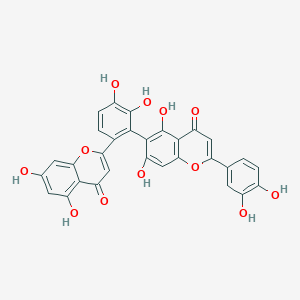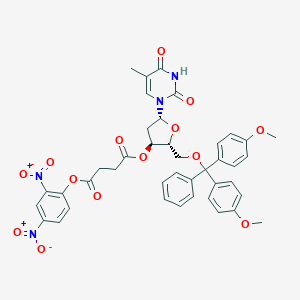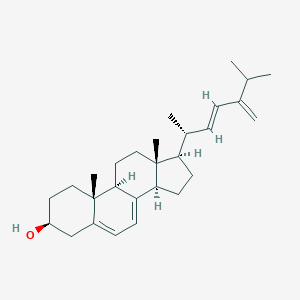![molecular formula C10H7F3N2O4S2 B045674 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-78-5](/img/structure/B45674.png)
3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as CMFDA, is a fluorescent dye used in scientific research. It is commonly used to label and track cells, as well as to study cellular processes and protein localization.
Mecanismo De Acción
3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is a fluorescent dye that is taken up by cells and covalently binds to intracellular proteins. The dye is non-toxic and does not affect cell viability or function. Once labeled with 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide, cells can be tracked and imaged using fluorescence microscopy.
Efectos Bioquímicos Y Fisiológicos
3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide has no known biochemical or physiological effects on cells. It is non-toxic and does not affect cell viability or function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is its high photostability, which allows for long-term imaging of cells. 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is also non-toxic and does not affect cell viability or function, making it ideal for use in live cell imaging experiments. However, one limitation of 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is that it is not suitable for use in fixed cells, as the dye is covalently bound to intracellular proteins and cannot be removed.
Direcciones Futuras
There are several future directions for the use of 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide in scientific research. One area of interest is the development of new labeling techniques that allow for the specific labeling of subcellular structures. Another area of interest is the use of 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Additionally, the development of new imaging techniques, such as super-resolution microscopy, may allow for more detailed imaging of cells labeled with 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide.
Métodos De Síntesis
3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide can be synthesized using a variety of methods, including the reaction of 3,6-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide with sodium carboxymethylthiolate and trifluoroacetic acid. The reaction yields 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide as a white powder, which can be purified using chromatography.
Aplicaciones Científicas De Investigación
3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is commonly used in scientific research to label and track cells. It is often used in cell migration studies, as it allows researchers to track the movement of cells over time. 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is also used to study protein localization and trafficking within cells.
Propiedades
Número CAS |
114260-78-5 |
|---|---|
Nombre del producto |
3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Fórmula molecular |
C10H7F3N2O4S2 |
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
2-[[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C10H7F3N2O4S2/c11-10(12,13)5-1-2-7-6(3-5)14-9(15-21(7,18)19)20-4-8(16)17/h1-3H,4H2,(H,14,15)(H,16,17) |
Clave InChI |
FQQFDZXPAUNQGB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)SCC(=O)O |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



